TOFOGLIFLOZIN
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Overview
Description
Tofogliflozin is an experimental drug developed for the treatment of type 2 diabetes mellitus. It is an inhibitor of the subtype 2 sodium-glucose transport protein (SGLT2), which is responsible for at least 90% of glucose reabsorption in the kidneys . By inhibiting this protein, this compound helps reduce blood glucose levels by promoting glucose excretion through urine .
Preparation Methods
Tofogliflozin can be synthesized through various methods. One common approach involves the preparation of a spiroketal derivative, which is then subjected to further chemical reactions to obtain the final compound . The industrial production method typically involves mixing this compound with additives to prepare a powder mixture, which is then compressed into tablets .
Chemical Reactions Analysis
Tofogliflozin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
In medicine, it is primarily used for the treatment of type 2 diabetes mellitus . It has also shown promise in delaying portal hypertension and hepatic fibrosis by inhibiting sinusoidal capillarization in cirrhotic rats . Additionally, tofogliflozin has been studied for its long-term effects on atherosclerosis progression and major clinical parameters in patients with type 2 diabetes .
Mechanism of Action
Tofogliflozin exerts its effects by selectively inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the kidneys . This inhibition reduces the reabsorption of glucose, leading to increased glucose excretion through urine and consequently lowering blood glucose levels . The activity of this compound is based on each patient’s underlying blood sugar control and kidney function .
Comparison with Similar Compounds
Other similar compounds in this class include dapagliflozin, canagliflozin, and empagliflozin . Compared to these compounds, tofogliflozin has shown a high level of selectivity for SGLT2 over the SGLT1 isotype, which helps avoid gastrointestinal adverse effects . This unique selectivity makes this compound a promising candidate for the treatment of type 2 diabetes mellitus.
Properties
IUPAC Name |
(3S,3'R,4'S,5'R,6'R)-5-[(4-ethylphenyl)methyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-2-13-3-5-14(6-4-13)9-15-7-8-16-12-27-22(17(16)10-15)21(26)20(25)19(24)18(11-23)28-22/h3-8,10,18-21,23-26H,2,9,11-12H2,1H3/t18-,19+,20+,21-,22+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVKUNOPTJGDOB-CTWRKMMKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2=CC3=C(COC34C(C(C(C(O4)CO)O)O)O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)CC2=CC3=C(CO[C@@]34[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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